N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
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Overview
Description
Synthesis and Evaluation of Novel Electrophilic Nitrofuran Carboxamides
The study presented in the first paper focuses on the synthesis of a series of 5-nitrofuran-2- and 3-carboxamides with alkylating side-chains. These compounds were synthesized to test their potential as radiosensitizers, which could enhance the lethal effects of ionizing radiation on hypoxic Chinese hamster cells (V79), and as bioreductively activated cytotoxins that could selectively target hypoxic cells. The synthesized nitrofurans demonstrated superior radiosensitizing efficiency compared to known nitroimidazoles and showed a correlation between their radiosensitizing ability and high electron affinity. Despite their in vitro efficacy, these compounds exhibited limited radiosensitizing activity in vivo within KHT sarcomas in mice. Additionally, the nitrofurans were found to be more toxic to hypoxic cells than to oxic cells, although they were less effective in differentiating between the two compared to similar nitroimidazoles previously reported .
Synthesis of Nitrothiophenes as Radiosensitizers and Cytotoxins
The second paper describes the synthesis of 2- and 3-nitrothiophene-5-carboxamides with various side chains, including N-(omega-aminoalkyl) and N-(oxiranylmethyl) groups. These compounds were synthesized by reacting thiophenecarbonyl chloride with the corresponding amines and by epoxidation of N-allylamides. The resulting nitrothiophenes were evaluated for their radiosensitizing properties and their ability to act as selective cytotoxins when bioreductively activated. The study found that the most potent radiosensitizers were those with strong tertiary amine bases or oxiranes in the side chain. In vivo studies indicated that one of the compounds, 2-methyl-N-[2-(dimethyl-amino)ethyl]-3-nitrothiophene-5-carboxamide, caused slight radiosensitization of KHT sarcoma in mice at a specific dosage, but higher doses were not feasible due to systemic toxicity .
Molecular Structure Analysis
Both studies involve the synthesis of nitrofuran and nitrothiophene derivatives, which are characterized by the presence of a nitro group and a heterocyclic ring. The nitro group is a key functional group that contributes to the electron affinity of these compounds, which is an important factor in their radiosensitizing properties. The presence of various side chains, such as alkylating groups or tertiary amines, plays a significant role in the biological activity of these compounds, influencing their cytotoxicity and ability to sensitize cells to radiation.
Chemical Reactions Analysis
The synthesis of these compounds involves reactions such as the treatment of carbonyl chlorides with amines and the epoxidation of allylamides. These reactions introduce electrophilic or basic substituents into the nitrofuran and nitrothiophene rings, which are crucial for the compounds' biological activities. The electrophilic nature of these compounds allows them to interact with cellular components under hypoxic conditions, leading to selective toxicity towards hypoxic cells.
Physical and Chemical Properties Analysis
Scientific Research Applications
Nitrofurans in Disease Treatment and Management
Nitrofurans, including compounds with similar structural features to N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide, have been extensively researched for their medicinal properties. Nitazoxanide, a related nitrothiazole compound, has been explored for its broad-spectrum antiviral, antibacterial, and antiparasitic activities. It shows potential in treating infections caused by Gram-positive and Gram-negative bacteria, parasites, certain viruses, and has been proposed for treating symptoms of coronavirus infection. The mechanism of action is attributed to interference with pyruvate-ferredoxin oxidoreductase, crucial for anaerobic energy metabolism in pathogens (Bharti et al., 2021).
Antitumor Activity
Compounds structurally related to the query compound, particularly imidazole derivatives, have been reviewed for their antitumor activities. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole derivatives, have shown potential in preclinical testing for new antitumor drugs due to their diverse biological properties (Iradyan et al., 2009).
Antioxidant and Anti-inflammatory Agents
Research on benzofused thiazole derivatives, which share a similar thiazole core with the query compound, has focused on developing alternative antioxidant and anti-inflammatory agents. These compounds have been synthesized and evaluated for their in vitro antioxidant and anti-inflammatory activities, showing significant potential as therapeutic agents (Raut et al., 2020).
Nitrofurans in Urinary Tract Infection Management
Nitrofurans, such as nitrofurantoin and nitrofurazone, have been established in clinical use for their effectiveness against a wide spectrum of bacteria, including common urinary tract pathogens. Their primary use in treating genitourinary infections highlights the continued interest in nitrofurans for medical applications, particularly in an era of growing bacterial resistance to antibacterials (Guay, 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-23-9-3-4-10(13(7-9)24-2)11-8-26-16(17-11)18-15(20)12-5-6-14(25-12)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQGGLCGJAWQGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.